1-Chloro-3-(cyclohexylmethoxy)-5-ethynylbenzene
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Overview
Description
1-Chloro-3-(cyclohexylmethoxy)-5-ethynylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom, a cyclohexylmethoxy group, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(cyclohexylmethoxy)-5-ethynylbenzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclohexylmethoxy Group: This step involves the reaction of cyclohexylmethanol with a suitable chlorinating agent, such as thionyl chloride, to form cyclohexylmethyl chloride.
Attachment to the Benzene Ring: The cyclohexylmethyl chloride is then reacted with a benzene derivative that has a suitable leaving group, such as a bromine or iodine atom, in the presence of a base like potassium carbonate. This step forms the cyclohexylmethoxybenzene intermediate.
Introduction of the Ethynyl Group: The final step involves the introduction of the ethynyl group through a Sonogashira coupling reaction. This reaction typically uses a palladium catalyst and a copper co-catalyst, along with an ethynylating agent like trimethylsilylacetylene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(cyclohexylmethoxy)-5-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction Reactions: The benzene ring and other functional groups can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Various substituted benzene derivatives.
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Reduced benzene derivatives and alcohols.
Scientific Research Applications
1-Chloro-3-(cyclohexylmethoxy)-5-ethynylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(cyclohexylmethoxy)-5-ethynylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the cyclohexylmethoxy group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(cyclohexylmethoxy)-2-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
1-Chloro-3-(cyclohexylmethoxy)-4-ethynylbenzene: Similar structure but with the ethynyl group in a different position.
1-Chloro-3-(cyclohexylmethoxy)-5-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
1-Chloro-3-(cyclohexylmethoxy)-5-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for π-π interactions. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials with specific properties.
Properties
IUPAC Name |
1-chloro-3-(cyclohexylmethoxy)-5-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO/c1-2-12-8-14(16)10-15(9-12)17-11-13-6-4-3-5-7-13/h1,8-10,13H,3-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYKLLRYJANENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Cl)OCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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